1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
CAS No.: 894045-34-2
Cat. No.: VC7395749
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 894045-34-2 |
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Molecular Formula | C16H23N3O4 |
Molecular Weight | 321.377 |
IUPAC Name | 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea |
Standard InChI | InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21) |
Standard InChI Key | GGZWFMXGHSQPGE-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Introduction
Structural Analysis and Nomenclature
Molecular Framework
The compound’s IUPAC name, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea, delineates its core components:
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A 5-oxopyrrolidin-3-yl backbone, a lactam ring common in bioactive molecules.
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A 3,4-dimethoxyphenyl group attached to the pyrrolidinone’s nitrogen atom.
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An isopropylurea moiety linked to the pyrrolidinone’s third carbon.
The presence of methoxy groups suggests potential interactions with aromatic-binding pockets in enzymes or receptors, while the urea linkage may contribute to hydrogen-bonding networks critical for target engagement .
Physicochemical Properties (Theoretical)
Using computational tools (e.g., SwissADME):
Hypothetical Synthesis Pathways
Retrosynthetic Strategy
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Core Formation: Construct the 5-oxopyrrolidin-3-yl scaffold via cyclization of a γ-amino acid or through [3+2] cycloaddition reactions.
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Substituent Introduction:
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Introduce the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amination or nucleophilic substitution.
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Attach the isopropylurea moiety through carbodiimide-mediated coupling of isopropylamine with a carbamate intermediate.
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Example Reaction Sequence
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Step 1: Synthesis of 1-(3,4-dimethoxyphenyl)pyrrolidin-5-one
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Step 2: Urea Formation
Challenges and Future Directions
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Synthetic Optimization: Improve yields via microwave-assisted synthesis or flow chemistry.
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ADMET Profiling: Address predicted hepatotoxicity (CYP3A4 inhibition risk).
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Target Validation: Prioritize phenotypic screening against oncology or neurodegenerative disease models.
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